1S/C7H8N4.2ClH/c8-4-6-10-5-2-1-3-9-7 (5)11-6;;/h1-3H,4,8H2, (H,9,10,11);2*1H
. C7H10Cl2N4
and its molecular weight is 221.09
. The compound is a solid at room temperature .
1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride is a heterocyclic compound characterized by its imidazole and pyridine moieties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications and its role as a precursor in the synthesis of more complex chemical entities. It is classified under imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride typically involves several key steps:
Industrial production may optimize these synthetic routes to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products.
The molecular structure of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride features a fused imidazole and pyridine ring system. The compound's molecular formula is CHClN with a molecular weight of approximately 248.13 g/mol.
This representation highlights the essential components of the compound's structure.
1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Conditions such as temperature and pressure are adjusted based on specific reaction requirements.
The primary targets for 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride are IKK-ɛ (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1). The mechanism involves:
This interaction suggests potential therapeutic implications in treating conditions related to inflammation and cancer by modulating cellular signaling pathways.
These properties indicate that the compound exhibits stability under various conditions, making it suitable for research applications.
The chemical stability and reactivity profile of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride suggest its utility in various synthetic applications and biological studies.
1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride has a wide range of applications:
The synthesis of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride (CAS 2102412-95-1) relies on pyridine-2,3-diamine as a foundational precursor. This heterocyclic diamine undergoes cyclocondensation with α-halo carbonyl compounds or carbonyl equivalents to construct the imidazo[4,5-b]pyridine core. A representative route involves: (i) refluxing pyridine-2,3-diamine with chloroacetaldehyde in ethanol to yield 7-chloromethyl-3H-imidazo[4,5-b]pyridine, followed by (ii) nucleophilic substitution with azide salts, and (iii) catalytic hydrogenation or Staudinger reduction to install the primary amine functionality [3] [10].
Critical optimization focuses on protecting group strategies to prevent unwanted polymerization during cyclization. Employ tert-butoxycarbonyl (Boc) protection on one amine group prior to cyclization, which increases yield by 15–20% compared to unprotected routes. Subsequent deprotection with hydrochloric acid simultaneously generates the dihydrochloride salt. Solvent selection is equally vital; dimethylformamide enables homogeneous reaction conditions at 80°C but requires rigorous water exclusion to minimize hydrolytic byproducts [1] [9].
Table 1: Multi-Step Synthesis Optimization Parameters
Step | Reagent | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Cyclization | Chloroacetaldehyde | Ethanol | Reflux | 65–75% |
Azidation | Sodium azide | Dimethylformamide | 80°C | 80–85% |
Reduction | H₂/Pd-C | Methanol | 25°C | 90–95% |
Salt Formation | HCl (4M in dioxane) | Diethyl ether | 0°C | Quant. |
Purification challenges arise from polar intermediates. Reverse-phase chromatography (C18 column, water/acetonitrile gradient with 0.1% formic acid) resolves these issues, while final dihydrochloride crystallization from methanol/diethyl ether delivers >98% purity [3] [9].
An alternative pathway employs reductive amination to introduce the methanamine group directly onto preformed imidazo[4,5-b]pyridine scaffolds. 7-Formyl-3H-imidazo[4,5-b]pyridine undergoes condensation with ammonia sources (e.g., ammonium acetate) followed by reduction. Sodium cyanoborohydride (NaBH₃CN) is preferred over sodium borohydride due to its selective reduction of iminium ions without attacking the heterocyclic core [8].
The reaction proceeds optimally under mild acid catalysis (pH 5–6, acetic acid buffer), which accelerates imine formation while suppressing aldehyde reduction. Key variables include:
Table 2: Reductive Amination Reaction Optimization
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Reductant | Sodium borohydride | Sodium cyanoborohydride | Sodium cyanoborohydride |
Solvent | Methanol | Dimethylformamide | Methanol/Dimethylformamide (4:1) |
Temperature | 0°C | 25°C | 25°C |
Yield | 40–50% | 85–90% | 88% |
Post-reduction, dihydrochloride salt formation uses hydrogen chloride-saturated ethyl acetate. This achieves dual benefits: quantitative salt precipitation and removal of borane contaminants via filtration [3] .
Scaffold hopping explores structural analogs of 1-{3H-imidazo[4,5-b]pyridin-7-yl}methanamine to modulate physicochemical or target-binding properties. Key approaches include:
Regioisomeric Variations: Replacing the [4,5-b] ring fusion with [4,5-c] (CAS 933693-27-7) or [1,2-a] (CAS 34164-92-6) configurations. [4,5-c] isomers are synthesized from pyridine-3,4-diamine and glyoxal, while [1,2-a] types use 2-aminopyridines and α-bromo ketones [4] [10]. Bioactivity divergence is significant; [4,5-b] derivatives exhibit superior kinase inhibition in gastrointestinal stromal tumor models [1].
Core Expansion: Inserting nitrogen atoms generates pyrazolo[3,4-b]pyridines. 7-Cyano-3H-imidazo[4,5-b]pyridine undergoes hydrazine-mediated ring transformation at 120°C, yielding triazolo-fused systems with altered log P values (measured: −0.8 vs. −0.2 for parent) [5].
Table 3: Structural Analogs and Synthetic Accessibility
Scaffold Type | CAS Number | Synthetic Precursor | Bioactivity Relevance |
---|---|---|---|
Imidazo[4,5-b]pyridine | 2102412-95-1 | Pyridine-2,3-diamine | Kinase inhibition [1] |
Imidazo[4,5-c]pyridine | 933693-27-7 | Pyridine-3,4-diamine | Reduced potency [4] |
Imidazo[1,2-a]pyridine | 34164-92-6 | 2-Aminopyridine | Solubility-limited |
Triazolo[4,5-b]pyridine | Not available | 7-Cyanoimidazo[4,5-b]pyridine | Enhanced metabolic stability |
Hybridization: Coupling the methanamine moiety with pharmacophores like 1,3-benzodioxole via amide linkages. Activated esters (e.g., N-hydroxysuccinimide) of carboxylic acid derivatives react with the primary amine under mild conditions (dichloromethane, 25°C), generating hybrid structures for polypharmacology studies [1] [5].
The dihydrochloride salt form (molecular formula C₇H₁₀Cl₂N₄, MW 221.09 g/mol) is critical for improving aqueous solubility of the free base (CAS 1566552-84-8). Salt formation achieves:
Salt formation is executed by treating the free base in methanol with 2.1 equivalents of hydrochloric acid at 0°C. Key process controls include:
Stability assessments confirm the dihydrochloride salt remains unchanged after 6 months at 25°C/60% RH, whereas the free base shows 15% degradation under identical conditions [3]. Commercial suppliers standardize this form, with catalog listings specifying ≥98% purity (e.g., Moldb Cat# M111898, MSE Supplies CM3331) [3] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3